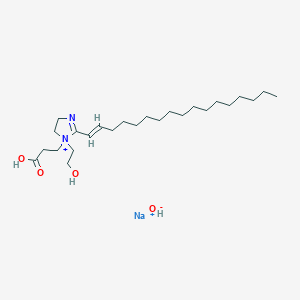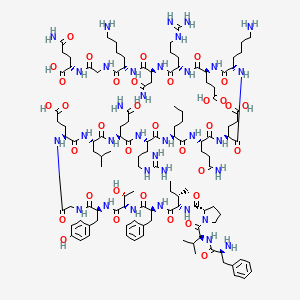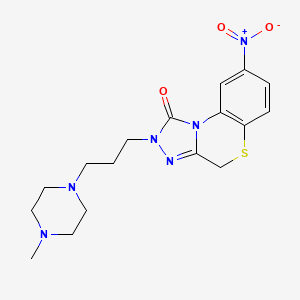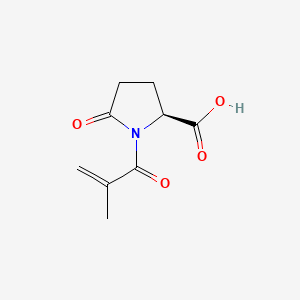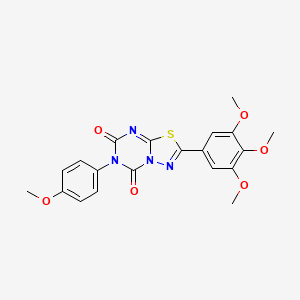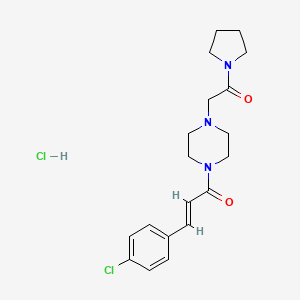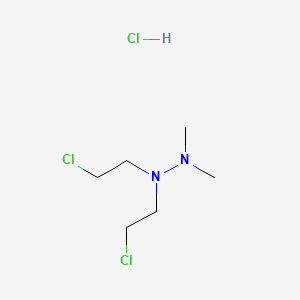
Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazin, 1,1-Bis(2-chlorethyl)-2,2-dimethyl-, Hydrochlorid ist eine chemische Verbindung mit der Summenformel C6H14Cl2N2. Es ist bekannt für seine Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Diese Verbindung ist durch das Vorhandensein von Hydrazin- und Chlorethylgruppen gekennzeichnet, die zu seinen einzigartigen chemischen Eigenschaften beitragen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Hydrazin, 1,1-Bis(2-chlorethyl)-2,2-dimethyl-, Hydrochlorid beinhaltet typischerweise die Reaktion von Hydrazin mit 2-Chlorethylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Methanol oder Ethanol, durchgeführt und erfordert eine sorgfältige Temperaturregelung, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Produktionsprozesses zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride typically involves the reaction of hydrazine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hydrazin, 1,1-Bis(2-chlorethyl)-2,2-dimethyl-, Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann reduziert werden, um Hydrazinderivate zu bilden.
Substitution: Die Chlorethylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Hydrazinderivaten erzeugen können.
Wissenschaftliche Forschungsanwendungen
Hydrazin, 1,1-Bis(2-chlorethyl)-2,2-dimethyl-, Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Herstellung anderer chemischer Verbindungen verwendet.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse.
Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung bestimmter Krankheiten, zu untersuchen.
Industrie: Es wird bei der Produktion von Polymeren, Harzen und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Hydrazin, 1,1-Bis(2-chlorethyl)-2,2-dimethyl-, Hydrochlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen in Zellen. Es kann kovalente Bindungen mit nukleophilen Stellen in Proteinen und DNA eingehen, was zu Veränderungen der Zellfunktionen führt. Die an seiner Wirkung beteiligten Pfade sind komplex und hängen vom jeweiligen biologischen Kontext ab.
Wirkmechanismus
The mechanism of action of Hydrazine, 1,1-bis(2-chloroethyl)-2,2-dimethyl-, hydrochloride involves its interaction with molecular targets in cells. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in cellular functions. The pathways involved in its action are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,1-Bis(2-chlorethyl)hydrazin: Diese Verbindung weist strukturelle Ähnlichkeiten auf, jedoch ohne die Dimethylgruppen.
Hydrazin, 1,1-Bis(2-chlorethyl)-: Ähnlich in der Struktur, aber ohne die Hydrochloridkomponente.
Einzigartigkeit
Hydrazin, 1,1-Bis(2-chlorethyl)-2,2-dimethyl-, Hydrochlorid ist einzigartig aufgrund des Vorhandenseins von sowohl Chlorethyl- als auch Dimethylgruppen, die zu seinen besonderen chemischen Eigenschaften und potenziellen Anwendungen beitragen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen biologischen Aktivitäten machen es zu einer interessanten Verbindung in der wissenschaftlichen Forschung.
Eigenschaften
CAS-Nummer |
91725-43-8 |
|---|---|
Molekularformel |
C6H15Cl3N2 |
Molekulargewicht |
221.6 g/mol |
IUPAC-Name |
1,1-bis(2-chloroethyl)-2,2-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H14Cl2N2.ClH/c1-9(2)10(5-3-7)6-4-8;/h3-6H2,1-2H3;1H |
InChI-Schlüssel |
YXYCTZFZZADBJM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



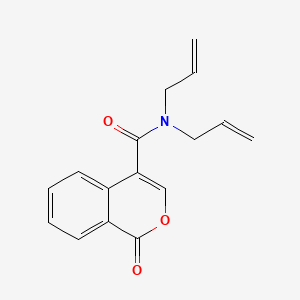
![4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid](/img/structure/B12714551.png)

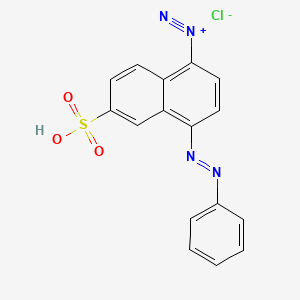
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
